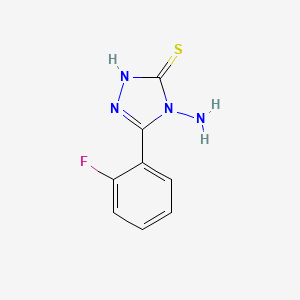

4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound features a triazole ring, which is known for its diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzoyl hydrazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiol (-SH) group undergoes oxidation under controlled conditions:

- Disulfide formation : Treatment with hydrogen peroxide (H₂O₂) in ethanol yields the corresponding disulfide dimer [C16H12F2N8S2] at 80°C .

- Sulfonic acid derivatives : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic media convert the thiol to sulfonic acid (-SO₃H) .

Key Reaction Conditions

| Oxidizing Agent | Solvent | Temperature | Product | Yield |

|---|---|---|---|---|

| H₂O₂ | Ethanol | 80°C | Disulfide | 75% |

| KMnO₄ | H₂SO₄ | 25°C | Sulfonic acid | 60% |

Substitution Reactions

The triazole ring and substituents participate in nucleophilic substitutions:

- Thiol group replacement : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form thioethers .

- Aromatic substitution : Electrophilic substitution at the 2-fluorophenyl group occurs with HNO₃/H₂SO₄, yielding nitro derivatives .

Example Reaction Pathway

Compound+CH3IDMF K2CO34 Amino 5 2 fluorophenyl 3 methylthio 4H 1 2 4 triazole

Yield: 68%.

Condensation Reactions

The amino (-NH₂) group facilitates Schiff base formation:

- Aldehyde condensation : Reacts with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) in methanol under reflux to form imine derivatives .

- Cyclocondensation : With thioglycolic acid, forms fused triazolothiadiazole systems under phosphorous oxychloride catalysis .

Notable Derivatives

| Reactant | Product | Application |

|---|---|---|

| 4-Fluorobenzaldehyde | Schiff base with triazole core | Anticancer lead compound |

| Thioglycolic acid | Triazolo[3,4-b] thiadiazole | Antimicrobial agent |

Cyclization Reactions

The compound serves as a precursor for complex heterocycles:

- Triazolothiadiazoles : Cyclization with carboxylic acids in POCl₃ yields fused rings with antitumor activity .

- Hydrazone formation : Reaction with isatin derivatives produces spirocyclic compounds active against melanoma .

Mechanistic Insight

Cyclization proceeds via nucleophilic attack of the thiolate ion on electrophilic carbons, followed by dehydration .

Biological Activity Correlation

Structural modifications directly impact bioactivity:

- Anticancer activity : Disulfide derivatives show IC₅₀ values of 12–18 μM against melanoma (IGR39) and breast cancer (MDA-MB-231) cell lines .

- Antimicrobial effects : Thioether derivatives exhibit MIC values of 4–8 μg/mL against Staphylococcus aureus and Candida albicans .

Stability and Reactivity Considerations

- pH sensitivity : Thiol-thione tautomerism occurs in aqueous solutions, affecting reaction pathways .

- Thermal stability : Decomposes above 220°C, limiting high-temperature applications .

This compound’s multifunctional groups enable diverse chemical transformations, positioning it as a critical scaffold in medicinal and materials chemistry. Further optimization of reaction conditions could enhance yields and selectivity for targeted applications.

Wissenschaftliche Forschungsanwendungen

4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

Wirkmechanismus

The mechanism of action of 4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in critical biological processes. For example, it may inhibit topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase, leading to antimicrobial and antifungal effects . The presence of the fluorophenyl group enhances its binding affinity and specificity towards these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione

- 2-amino-5-chlorophenyl (4-fluorophenyl)methanone

- 4-amino-5-(2-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of the triazole ring and the fluorophenyl group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications compared to other similar compounds .

Biologische Aktivität

4-Amino-5-(2-fluorophenyl)-4H-1,2,4-triazole-3-thiol (CAS No. 565174-22-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties as supported by various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of 1,2,4-triazole-3-thiols exhibit considerable antimicrobial properties. A study synthesized various S-substituted derivatives and evaluated their activity against common pathogens.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : The synthesized compounds showed MIC values ranging from 31.25 to 62.5 μg/mL against strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans .

- Structure-Activity Relationship : Variations in substituents on the sulfur atom did not significantly alter the antimicrobial effectiveness of the derivatives .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Compound A | 31.25 | Pseudomonas aeruginosa |

| Compound B | 62.5 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored extensively. The compound was tested against several cancer cell lines using the MTT assay.

Cytotoxicity Results:

- The compound exhibited low cytotoxicity with IC50 values generally above 100 μM against normal cell lines .

- In contrast, some derivatives showed promising anti-proliferative activity against cancer cell lines such as MDA-MB-231 and PC3, with specific derivatives achieving IC50 values around 98.08 μM .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MDA-MB-231 | >100 | Low toxicity observed |

| PC3 | 98.08 | Moderate activity |

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies suggest that these triazole compounds may inhibit specific enzymes or interfere with cellular pathways critical for microbial growth and cancer cell proliferation.

Case Studies

- Antimicrobial Screening : A comprehensive study synthesized multiple triazole derivatives and assessed their antimicrobial efficacy through a series of tests against both bacterial and fungal strains. The results indicated a consistent pattern of activity among the tested compounds .

- Cytotoxic Evaluation : Another research project focused on the synthesis of new triazole derivatives and their evaluation against human cancer cell lines. The findings underscored the potential for developing new anticancer agents based on structural modifications of the triazole core .

Eigenschaften

IUPAC Name |

4-amino-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYAMLSLCJJJHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNC(=S)N2N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.